molecular formula C11H8F2N2 B1449261 2-(2,6-Difluorophenyl)pyridin-3-amine CAS No. 1551869-26-1

2-(2,6-Difluorophenyl)pyridin-3-amine

Cat. No.: B1449261
CAS No.: 1551869-26-1
M. Wt: 206.19 g/mol
InChI Key: MKXMMSMICMBQGT-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)pyridin-3-amine is a fluorinated aromatic amine that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two fluorine atoms on the phenyl ring and an amine group attached to the pyridine ring. The incorporation of fluorine atoms into the aromatic ring significantly alters the physical, chemical, and biological properties of the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by the replacement of the diazonium group with a fluorine atom . Another approach is the use of selective fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms into the aromatic ring .

Industrial Production Methods

Industrial production of 2-(2,6-Difluorophenyl)pyridin-3-amine may involve large-scale fluorination processes using efficient and cost-effective fluorinating agents. The choice of fluorinating agent and reaction conditions can significantly impact the yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to optimize the production process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)pyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the aromatic ring .

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Difluorophenyl)pyridin-3-amine is unique due to the specific positioning of the fluorine atoms and the amine group, which confer distinct chemical and biological properties. The combination of these features makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(2,6-difluorophenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2/c12-7-3-1-4-8(13)10(7)11-9(14)5-2-6-15-11/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXMMSMICMBQGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=C(C=CC=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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